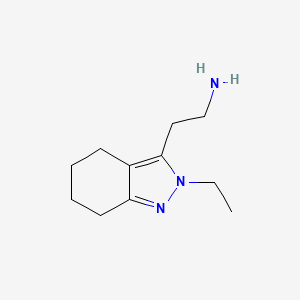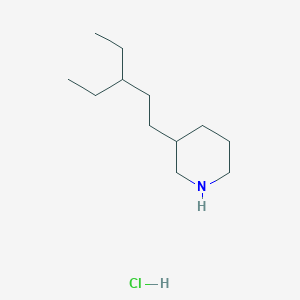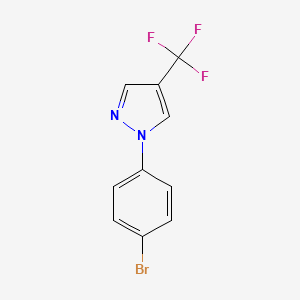
4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine
Vue d'ensemble
Description
“4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a chemical compound with the empirical formula C6H10F3N . It is a derivative of piperidine, a heterocyclic amine, and contains a trifluoromethyl group (CF3) attached to the piperidine ring .
Synthesis Analysis
While specific synthesis methods for “4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” were not found, piperidine derivatives are generally synthesized through various methods, including C,N-cross coupling reactions . A related compound, 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP), was synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of “4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a trifluoromethyl group (CF3) attached to the ring .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 155-159 °C . It has a molecular weight of 189.61 .Applications De Recherche Scientifique
Agrochemical Compound Development
The trifluoromethyl group, such as in “4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine”, is a key structural ingredient in the development of agrochemical compounds. The presence of fluorine atoms is known to impart distinctive physical-chemical properties, which are crucial for creating effective pesticides . This compound can be used to develop novel agrochemicals that protect crops from pests and diseases, contributing to sustainable agriculture.
Pharmaceutical Intermediates
Compounds with the trifluoromethyl group have been used as intermediates in pharmaceuticals. The unique physicochemical properties conferred by the fluorine atoms can lead to enhanced biological activity, making them valuable in drug discovery and development . This compound could serve as an intermediate in synthesizing new medications with improved efficacy and safety profiles.
Enzyme Inhibition
The trifluoromethyl group has been shown to improve drug potency by influencing key interactions at the molecular level. For instance, it can enhance the inhibition of enzymes like reverse transcriptase, which is crucial in the treatment of viral infections . The compound could be explored for its potential to act as a potent enzyme inhibitor.
Synthesis of Dopamine D3 Receptor Antagonists
This compound has been applied in the synthesis of dopamine D3 receptor antagonists . These antagonists are important for researching neurological disorders and developing treatments for conditions such as Parkinson’s disease, schizophrenia, and drug addiction.
Vapor-Phase Reactions
The trifluoromethyl group is also significant in vapor-phase chemical reactions. These reactions are essential in various industrial processes, including the manufacturing of materials with specific properties . The compound could be utilized in vapor-phase reactions to create specialized materials for advanced applications.
Fluorinated Organic Chemicals
The trifluoromethyl group is integral to the development of fluorinated organic chemicals, which have a wide range of applications, including in the fields of agrochemicals, pharmaceuticals, and functional materials . The compound could be involved in research aimed at expanding the applications of fluorinated chemicals.
Pesticide Synthesis
Specifically, the compound has been used in the synthesis of pesticides like fluazifop-butyl, which was the first trifluoromethyl derivative introduced to the agrochemical market . It could potentially be used to create new pesticides with unique modes of action against crop pests.
Veterinary Products
Trifluoromethyl derivatives, including the compound , have applications in the veterinary industry. They can be used to create treatments for animals, ensuring the health and productivity of livestock . Research into new veterinary products using this compound could lead to breakthroughs in animal health.
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-3-6-16(15-9)7-8-1-4-14-5-2-8/h3,6,8,14H,1-2,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHHBSMCWSUVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)



![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)



